molecular formula C14H13N5S2 B2824323 2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-22-1

2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2824323
CAS No.: 868221-22-1
M. Wt: 315.41
InChI Key: MPQCJRYXERVQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a heterocyclic compound that contains both triazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions. One common method includes the nucleophilic addition and subsequent cyclization into a thioxopyrimidine moiety . The reaction conditions often involve the use of catalysts such as ZnCl2 and reagents like triethyl orthoformate and ammonium acetate .

Industrial Production Methods: Industrial production methods for such compounds are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(((5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(((5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 2-(((5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is unique due to its specific combination of triazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5S2/c1-20-14-18-17-12(10-21-13-15-8-5-9-16-13)19(14)11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQCJRYXERVQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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